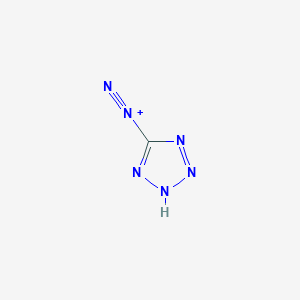

5-Diazo-1H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2260-28-8 |

|---|---|

Molecular Formula |

CHN6+ |

Molecular Weight |

97.06 g/mol |

IUPAC Name |

2H-tetrazole-5-diazonium |

InChI |

InChI=1S/CHN6/c2-3-1-4-6-7-5-1/h(H,4,5,6,7)/q+1 |

InChI Key |

HVGYXMZFOZNXOA-UHFFFAOYSA-N |

SMILES |

C1(=NNN=N1)[N+]#N |

Canonical SMILES |

C1(=NNN=N1)[N+]#N |

Other CAS No. |

2260-28-8 |

Synonyms |

5-diazo-1H-tetrazole 5-diazo-1H-tetrazole chloride 5-diazo-1H-tetrazole hydroxide diazonium-1H-tetrazole |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Diazo-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-diazo-1H-tetrazole, a highly energetic and reactive compound. The document details the synthesis mechanism, experimental protocols, and critical safety considerations. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Introduction

This compound is a fascinating and potent molecule characterized by a diazo group attached to a tetrazole ring. This structure imparts a high degree of reactivity and energetic properties, making it a subject of interest in various chemical research fields, including the development of energetic materials and as a precursor for the synthesis of other tetrazole derivatives. Its synthesis is a critical process that demands precision and stringent safety measures due to the inherent instability of the final product.

The primary route to synthesizing this compound involves the diazotization of its precursor, 5-aminotetrazole. This guide will first briefly cover the synthesis of 5-aminotetrazole before delving into the detailed mechanism and experimental procedures for its conversion to the target diazo compound.

Synthesis of the Precursor: 5-Aminotetrazole

The most common and practical method for the synthesis of 5-aminotetrazole is through the diazotization of aminoguanidine, a method pioneered by Thiele.[1] This process involves the reaction of an aminoguanidine salt with a diazotizing agent, followed by cyclization to form the tetrazole ring.

Synthesis of 5-Aminotetrazole via Thiele's Method

The reaction proceeds by treating aminoguanidine bicarbonate with nitric acid to form aminoguanidine nitrate. This is then diazotized with sodium nitrite. The resulting intermediate is then cyclized to 5-aminotetrazole.[2]

Experimental Protocol for 5-Aminotetrazole Synthesis

A detailed experimental protocol for the synthesis of 5-aminotetrazole is outlined below, based on established literature.

| Step | Reagent/Parameter | Quantity/Value | Notes |

| 1 | Aminoguanidine Bicarbonate | 34 g (0.25 mol) | Starting material. |

| 2 | 15% Nitric Acid | 217 ml (0.561 mol) | To form aminoguanidine nitrate. |

| 3 | Sodium Nitrite | 17.2 g (0.25 mol) in 35 ml water | Diazotizing agent, added slowly. |

| 4 | Reaction Time (Diazotization) | 20 minutes | At room temperature after addition. |

| 5 | Sodium Carbonate | 29 g | For cyclization. |

| 6 | Reflux | 4 hours | Heating on a water bath. |

| 7 | Neutralization | 30% Sulphuric Acid | To pH 4. |

| 8 | Crystallization | Overnight | At room temperature. |

| 9 | Yield | ~70-74% | Based on aminoguanidine. |

Table 1: Experimental Parameters for the Synthesis of 5-Aminotetrazole.

Core Synthesis: this compound

The conversion of 5-aminotetrazole to this compound is achieved through a carefully controlled diazotization reaction. This process is highly exothermic and the product is extremely unstable, necessitating strict adherence to low-temperature conditions.

Synthesis Mechanism

The diazotization of 5-aminotetrazole follows the general mechanism for the diazotization of primary aromatic amines. The key steps are:

-

Formation of the Diazotizing Agent: In the presence of a strong acid, such as hydrochloric acid, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[3][4][5]

-

Nucleophilic Attack: The exocyclic amino group of 5-aminotetrazole acts as a nucleophile and attacks the nitrosonium ion.

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

-

Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule results in the formation of the 5-tetrazole diazonium cation.

The following diagram illustrates the reaction pathway:

Experimental Protocol

The following protocol is adapted from established procedures and emphasizes the critical need for low-temperature control.[6]

| Step | Reagent/Parameter | Quantity/Value | Notes |

| 1 | 5-Aminotetrazole | 5 g | Starting material. |

| 2 | Water | 30 ml | To dissolve 5-aminotetrazole. |

| 3 | 25% Sodium Hydroxide | 6 ml | To aid dissolution. |

| 4 | Sodium Nitrite | 3.4 g | Diazotizing agent. |

| 5 | 30% Hydrochloric Acid | 16 ml | Acid catalyst. |

| 6 | Ice | 170 g | Crucial for temperature control. |

| 7 | Reaction Temperature | Below 0°C | EXTREMELY IMPORTANT . |

| 8 | Addition Time | 10-12 minutes | Slow and controlled addition. |

Table 2: Experimental Parameters for the Synthesis of this compound.

Detailed Methodology:

-

Dissolve 5 g of 5-aminotetrazole in 30 ml of water. Add 6 ml of 25% sodium hydroxide and 3.4 g of sodium nitrite, ensuring complete dissolution.

-

Cool this solution in an ice bath.

-

In a separate vessel, prepare a mixture of 16 ml of 30% hydrochloric acid and 170 g of crushed ice.

-

Slowly add the 5-aminotetrazole solution to the ice-cold acid mixture over 10-12 minutes with efficient stirring.

-

Crucially, maintain the reaction temperature at or below 0°C throughout the addition.

-

The final solution will have a slightly green color. The product, this compound, is formed in solution and is extremely unstable. It is typically used immediately in subsequent reactions, such as the Sandmeyer reaction, without isolation.[6]

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the synthesis of this compound.

References

"5-Diazo-1H-tetrazole" stability and decomposition pathways

An In-depth Technical Guide to the Stability and Decomposition of 5-Diazo-1H-tetrazole

Executive Summary

This compound (CHN₆) is a high-nitrogen heterocyclic compound of significant interest in the field of energetic materials. It is characterized by a molecular structure containing both a tetrazole ring and a diazonium group, contributing to an exceptionally high nitrogen content. However, its practical application is severely limited by its extreme and almost unprecedented instability. This compound can detonate violently even in dilute solutions at 0°C[1]. This guide provides a comprehensive overview of the stability and decomposition pathways of this compound, intended for researchers and professionals in chemistry and drug development. It consolidates available data on its properties, outlines its primary decomposition mechanisms, including the notable formation of atomic carbon, and presents conceptual experimental protocols for its synthesis and analysis, emphasizing the critical safety precautions required.

CRITICAL SAFETY WARNING: this compound is an extremely sensitive and unstable explosive. It has been reported to detonate spontaneously in solutions as dilute as 1-7% at 0°C[1]. Handling this compound requires specialized equipment, extensive safety measures, and expert knowledge. Direct synthesis or handling should not be attempted without a thorough risk assessment and appropriate containment.

Stability Profile

The stability of this compound is exceptionally low, making it one of the more dangerous chemical compounds known. Its instability is intrinsic to its molecular structure, which combines two highly energetic functional groups.

Thermal Stability

Unlike many energetic materials that have a defined decomposition temperature, this compound is thermally unstable even at or below 0°C. Thiele, who first prepared the compound, reported that it exploded in solution at 0°C during its synthesis via diazotization of 5-aminotetrazole[1]. Solutions with a concentration of 6-7% are capable of spontaneous explosion at this temperature[1]. For related but more stable substituted tetrazoles, thermal decomposition typically occurs between 150°C and 200°C, proceeding via the extrusion of nitrogen gas[2].

Sensitivity to Initiation

Chemical Stability and pH Influence

This compound exhibits different behavior depending on the pH of its environment:

-

Acidic Conditions: In the presence of acid, it forms the corresponding tetrazolediazonium salt. This salt is also extremely unstable and shares the hazardous characteristics of the parent compound[1].

-

Basic Conditions: In a basic environment, it deprotonates to form the tetrazoliumdiazotate anion. Salts formed with base cations are more stable than the diazonium form and are readily soluble in water. However, they are explosive in the dry state[1].

Decomposition Pathways

The decomposition of this compound is highly exothermic and rapid. The primary pathways involve the release of molecular nitrogen, a thermodynamically very stable product, which drives the reaction.

Primary Decomposition to Atomic Carbon

The most cited decomposition pathway for this compound is the fragmentation into atomic carbon and three molecules of nitrogen gas. This reaction represents a complete breakdown of the heterocyclic and diazo structures.

CHN₆ → C + 3N₂

The generation of atomic carbon, a highly reactive and high-energy species, is a significant feature of its decomposition[4].

Caption: Primary decomposition of this compound.

Formation of Reactive Intermediates

Consistent with the chemistry of other diazo compounds and substituted tetrazoles, another potential decomposition pathway involves the extrusion of nitrogen to form highly reactive intermediates. The thermal decomposition of 2,5-disubstituted tetrazoles is known to produce reactive nitrile imines, which are 1,3-dipoles[2][5]. While not explicitly detailed for the parent compound, a similar initial loss of N₂ could generate a highly unstable tetrazolyl-carbene or related species, which would rapidly decompose further.

pH-Dependent Behavior and Decomposition

The stability and subsequent decomposition are heavily influenced by pH, as illustrated below. The formation of salts in acidic or basic conditions alters the molecule's structure before decomposition.

Caption: Influence of pH on this compound stability.

Experimental Protocols and Analysis

The following sections describe conceptual methodologies. These protocols are for informational purposes only and highlight extreme risks.

Synthesis Protocol: Diazotization of 5-Aminotetrazole

This compound is synthesized by the diazotization of 5-aminotetrazole. This process is notoriously hazardous.

Methodology:

-

Preparation: 5-Aminotetrazole is dissolved in a mineral acid, typically hydrochloric acid (HCl), and cooled to 0°C in an ice/salt bath. All operations must be conducted behind a blast shield.

-

Diazotization: A pre-chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the 5-aminotetrazole solution while maintaining the temperature strictly at or below 0°C with vigorous stirring.

-

Reaction: The reaction mixture forms this compound in situ. The product is not isolated due to its instability. Even the solution is highly explosive[1].

-

Use: The resulting solution is typically used immediately in subsequent reactions (e.g., Sandmeyer-type reactions) to synthesize other 5-substituted tetrazoles[1].

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Techniques

Characterization of such an unstable compound is exceptionally challenging. The following techniques are standard for energetic materials and would be conceptually applied.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For energetic materials, it is used to determine the onset of decomposition (T_d) and the energy released. A DSC run on this compound would be extremely hazardous and require specialized, remote-operated, and microscale equipment.

-

Impact and Friction Sensitivity: Standardized tests, such as those developed by the German Federal Institute for Materials Research and Testing (BAM), are used to quantify sensitivity.

-

Impact Sensitivity: A specified weight is dropped from varying heights onto a sample to determine the energy at which 50% of samples detonate (h₅₀)[1].

-

Friction Sensitivity: A porcelain peg is drawn across a sample on a porcelain plate under a specified load to determine the load at which detonation occurs[3].

-

-

Spectroscopic Analysis: Techniques like FT-IR and NMR spectroscopy would theoretically be used to confirm the structure of the compound or its decomposition products, but acquiring spectra of the pure substance is often precluded by its instability. Analysis is more feasible for its more stable derivatives or trapped intermediates.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2260-28-8 | [2] |

| Molecular Formula | CHN₆⁺ | [2] |

| Molecular Weight | 97.06 g/mol | [2] |

| IUPAC Name | 2H-tetrazole-5-diazonium | [2] |

| Nitrogen Content | 86.58% | Calculated |

Table 2: Stability and Sensitivity Data of Related Energetic Tetrazole Compounds

Disclaimer: The following data is for related tetrazole derivatives and is provided for context. The sensitivity of this compound is expected to be significantly higher (i.e., more sensitive) than most of these examples.

| Compound | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| Mercury(II) 5-aminotetrazole | 256 (explodes) | 9.3 (50% explosions, 2.5kg weight, 38cm drop) | - | [1] |

| Copper(II) 5-aminotetrazole | 164 (deflagrates) | 16.7 (50% explosions, 2.5kg weight, 68cm drop) | - | [1] |

| Silver nitrotetrazolate (AgNTZ) | - | < 1 | < 5 | [3] |

| 1,5-Diaminotetrazolium Perchlorate | < 100 (melts) | 7 | 60 | [6] |

| 1,5-Diaminotetrazolium Dinitramide | < 100 (melts) | 7 | 24 | [6] |

| DMPT-2¹ | 209 | 30 | 192 | [7] |

| 1,5-Di(nitramino)tetrazole | 94 | - | 120 | [8] |

¹ DMPT-2: 1-methyl-5-(4-amino-3,5-dinitro-1H-pyrazol-1-yl)-1H-tetrazole

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. This compound | 2260-28-8 | Benchchem [benchchem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. reddit.com [reddit.com]

- 5. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 6. Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thermal Decomposition of 5-Diazo-1H-tetrazole: A Technical Guide for Researchers

Disclaimer: 5-Diazo-1H-tetrazole is an extremely unstable and hazardous compound. Direct experimental data on its thermal decomposition is largely unavailable in published literature due to the significant risks associated with its handling. This guide provides an in-depth analysis based on the thermal behavior of related compounds, theoretical predictions, and established principles for handling energetic materials. All work with this or similar compounds should be conducted by experienced professionals with appropriate safety measures in place.

Introduction: The Challenge of Extreme Instability

This compound is a high-nitrogen energetic material known for its extreme sensitivity to stimuli such as heat, friction, and impact. Reports indicate that it can decompose explosively even in dilute solutions at low temperatures (0°C). This inherent instability makes the isolation and handling of the pure substance for conventional thermal analysis, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), exceptionally dangerous and practically unfeasible. Consequently, this document infers the thermal decomposition characteristics of this compound by examining the behavior of its more stable precursor, 5-aminotetrazole, and the general decomposition mechanisms of diazonium salts and other tetrazole derivatives.

Inferred Decomposition Pathways and Products

The thermal decomposition of this compound is expected to be a highly exothermic process, driven by the rapid release of gaseous nitrogen. Based on the chemistry of diazonium compounds and tetrazoles, two primary decomposition pathways are plausible:

-

Pathway 1: Dediazoniation. This is the characteristic reaction of diazonium salts, involving the elimination of a molecule of dinitrogen (N₂). This process would generate a highly reactive tetrazolyl cation or a tetrazolyl radical intermediate. These intermediates would then undergo further rapid decomposition and rearrangement reactions.

-

Pathway 2: Tetrazole Ring Fragmentation. The tetrazole ring itself is energetically unstable and prone to fragmentation upon heating. This process also leads to the liberation of N₂ and the formation of various smaller, highly reactive species.

The final decomposition products are likely to be a mixture of gaseous species, primarily molecular nitrogen (N₂), and potentially other small molecules depending on the exact decomposition route and conditions.

Thermal Decomposition Data of Analogous Compounds

To provide a quantitative context, the thermal decomposition data for the more stable precursor, 5-aminotetrazole, is summarized below. These values, obtained through various thermal analysis techniques, offer insights into the temperatures at which the tetrazole ring system begins to degrade.

Table 1: Thermal Decomposition Data for 5-Aminotetrazole

| Parameter | Value | Method | Reference |

| Decomposition Onset Temperature | ~200 °C | DSC/TGA | [1] |

| Decomposition Peak Temperature | Varies with heating rate | DSC | [1] |

| Activation Energy (Ea) | ~303-311 kJ/mol | DSC (Kissinger/Ozawa) | [2] |

Experimental Protocols for Thermal Analysis of Energetic Materials

The following are generalized experimental protocols for DSC and TGA, adapted for the analysis of energetic materials. Crucial safety precautions must be implemented when handling any potentially explosive compound.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of a material as a function of temperature.

Methodology:

-

Sample Preparation: A very small amount of the sample (typically less than 1 mg for unknown energetic materials) is carefully weighed into a high-pressure crucible or a hermetically sealed pan with a pinhole lid. The small sample size is critical to minimize the energy released during decomposition.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument should be located in a blast-proof enclosure or a designated hazardous materials laboratory.

-

Experimental Conditions:

-

Temperature Program: A linear heating rate is applied, typically ranging from 2 to 20 °C/min. Slower heating rates can provide better resolution of thermal events.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions.

-

Purge Gas Flow Rate: A constant flow rate (e.g., 20-50 mL/min) is maintained.

-

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Exothermic peaks indicate decomposition events. The onset temperature, peak temperature, and enthalpy of decomposition (ΔH) are determined from the curve.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a material as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in a tared TGA pan.

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used, situated in a protective environment.

-

Experimental Conditions:

-

Temperature Program: A controlled linear heating rate is applied, similar to DSC.

-

Atmosphere: An inert or reactive gas atmosphere can be used, depending on the desired information.

-

Purge Gas Flow Rate: A consistent flow rate is maintained.

-

-

Data Analysis: The TGA curve plots mass change against temperature. The onset temperature of mass loss and the percentage of mass lost at different stages provide information about the decomposition process and the nature of the evolved gases.

Mandatory Visualizations

The following diagrams illustrate the logical relationships concerning the instability of this compound and a generalized workflow for the thermal analysis of hazardous materials.

Caption: Logical relationship of factors contributing to the extreme instability of this compound.

Caption: Generalized experimental workflow for the thermal analysis of highly energetic and hazardous materials.

References

An In-depth Technical Guide on the Photochemical Decomposition of 5-Diazo-1H-tetrazole

Introduction

5-Diazo-1H-tetrazole is a unique molecule combining two moieties known for their photochemical reactivity: a diazo group and a tetrazole ring. Both are known to undergo decomposition upon irradiation with UV light, typically involving the extrusion of molecular nitrogen (N₂). This property makes this compound a compound of significant interest for applications in organic synthesis, materials science, and as a potential precursor for high-energy density materials. Understanding its photochemical decomposition is crucial for harnessing its reactivity in a controlled manner.

This technical guide provides a hypothesized mechanism for the photochemical decomposition of this compound, outlines a general experimental protocol for its investigation, presents illustrative quantitative data, and visualizes the key pathways and workflows.

Hypothesized Photochemical Decomposition Pathway

The photochemical decomposition of this compound is likely to proceed in a stepwise manner, initiated by the photolysis of the diazo group, which is generally more labile than the tetrazole ring.

-

Formation of a Carbene Intermediate: Upon absorption of UV radiation, the diazo group is expected to eliminate a molecule of dinitrogen (N₂), leading to the formation of a highly reactive tetrazolyl-carbene intermediate. Carbenes are neutral, divalent carbon species that can exist in either a singlet or triplet electronic state.

-

Decomposition of the Tetrazole Ring: The resulting tetrazolyl-carbene is itself photochemically labile. The tetrazole ring can subsequently decompose through various pathways, which are known to be influenced by the substituents and the reaction environment (e.g., solvent, temperature).[1] Common decomposition routes for the tetrazole ring involve the further loss of a second molecule of N₂.[1][2] This could lead to the formation of various highly reactive intermediates and final products.

The overall proposed pathway can be summarized as the sequential loss of two molecules of nitrogen, leading to the formation of a variety of potential products depending on the reaction conditions and the presence of trapping agents.

Experimental Protocols

To investigate the photochemical decomposition of this compound, a systematic experimental approach is required. The following protocol is a general guideline based on methods used for studying other tetrazole derivatives.[1][3]

1. Sample Preparation and Characterization:

-

Synthesize and purify this compound using established methods.

-

Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy to confirm its structure and purity.

-

Prepare solutions of the compound in various solvents (e.g., acetonitrile, methanol, cyclohexane) of spectroscopic grade at a known concentration (e.g., 10⁻⁴ to 10⁻³ M).[3]

2. Photolysis Experiments:

-

Use a suitable light source, such as a high-pressure mercury lamp or a tunable laser, to irradiate the sample at a wavelength where the compound absorbs significantly (determined from its UV-Vis spectrum).[1]

-

Conduct the irradiation in a quartz cuvette or a specialized photoreactor.[3]

-

Control the temperature of the sample using a thermostat.

-

To study the reaction mechanism, perform photolysis in the presence of trapping agents (e.g., alkenes for carbenes, alcohols for ketenes).

3. Analytical Methods for Product Identification and Quantification:

-

Monitor the progress of the reaction using UV-Vis spectroscopy by observing the decrease in the absorbance of the starting material and the appearance of new absorption bands.

-

Identify the photoproducts using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer.

-

For detailed structural elucidation of the products, isolate them using preparative chromatography and analyze them by NMR spectroscopy and FT-IR.

-

For the detection of transient intermediates, employ techniques like laser flash photolysis, which allows for time-resolved absorption spectroscopy on the nanosecond or picosecond timescale.[3]

4. Quantum Yield Determination:

-

Determine the quantum yield of decomposition using a chemical actinometer, such as potassium ferrioxalate, under identical irradiation conditions.

-

The quantum yield (Φ) is calculated as the ratio of the number of molecules of reactant consumed to the number of photons absorbed by the sample.

Quantitative Data

The following table presents a set of hypothetical quantitative data for the photochemical decomposition of this compound in acetonitrile upon irradiation at 254 nm. These values are illustrative and would need to be determined experimentally.

| Parameter | Value | Method of Determination |

| Wavelength of Max. Absorption (λmax) | 260 nm | UV-Vis Spectroscopy |

| Molar Absorptivity (ε) | 8,500 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Quantum Yield of Decomposition (Φ) | 0.45 | Chemical Actinometry |

| Major Photoproducts | Product A, Product B | GC-MS, HPLC |

| Product Distribution | 65% Product A, 35% Product B | GC, HPLC |

Visualizations

The following diagrams, generated using the DOT language, visualize the hypothesized photochemical decomposition pathway and a general experimental workflow.

Caption: Hypothesized photochemical decomposition of this compound.

Caption: General experimental workflow for studying photochemical decomposition.

Conclusion

While direct experimental data for the photochemical decomposition of this compound is currently lacking, a plausible reaction pathway can be inferred from the well-established photochemistry of related compounds. The proposed mechanism involves the initial formation of a tetrazolyl-carbene intermediate, followed by the decomposition of the tetrazole ring. The experimental protocols and analytical techniques outlined in this guide provide a solid framework for future research to elucidate the precise mechanism, identify the resulting photoproducts, and quantify the reaction efficiency. Such studies will be instrumental in unlocking the full potential of this intriguing molecule in various scientific and technological fields.

References

"5-Diazo-1H-tetrazole" reactive intermediates

An In-Depth Technical Guide to the Reactive Intermediates of 5-Diazo-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a high-nitrogen, energetic molecule of significant interest due to its potential to generate highly reactive intermediates upon decomposition. This technical guide provides a comprehensive overview of the synthesis, decomposition pathways, and the nature of the reactive species derived from this compound. Particular focus is given to the formation and subsequent fragmentation of the key intermediate, 5-tetrazolylcarbene. This document consolidates theoretical reaction pathways, experimental protocols for its synthesis from 5-aminotetrazole, and comparative quantitative data from related energetic tetrazole derivatives.

Introduction

Tetrazoles are a class of synthetic heterocyclic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom.[1] Their high nitrogen content and significant positive enthalpy of formation make them valuable in the field of energetic materials and as precursors in complex organic synthesis.[2] this compound (C₂N₆) is a particularly noteworthy derivative, combining the energetic properties of both the tetrazole ring and the diazo functional group.

The decomposition of this compound is predicted to proceed via highly unstable and reactive intermediates, primarily a tetrazolylcarbene. Understanding the generation, stability, and subsequent reaction pathways of these intermediates is crucial for harnessing their synthetic potential and for managing their hazardous nature. This guide will explore the chemistry of these transient species, from their formation to their ultimate fragmentation into stable, albeit energetic, products.

Synthesis of this compound

The primary route to synthesizing this compound is through the diazotization of its precursor, 5-aminotetrazole.[3] 5-Aminotetrazole can be prepared from aminoguanidine via diazotization to form a guanylazide salt, which is then cyclized.[4] The subsequent diazotization of the 5-amino group using a nitrite salt in a strong mineral acid medium yields the target this compound.

Decomposition and Primary Reactive Intermediates

The defining characteristic of this compound is its propensity to undergo thermal or photochemical decomposition. The primary step in this process is the extrusion of a molecule of dinitrogen (N₂) from the diazo group, a common reaction for diazo compounds, leading to the formation of a highly reactive carbene intermediate: 5-tetrazolylcarbene.

This carbene is expected to be a short-lived species. The decomposition of the tetrazole ring itself can occur via two primary pathways: the elimination of hydrazoic acid (HN₃) or the loss of another dinitrogen molecule (N₂).[5] Given the structure of 5-tetrazolylcarbene, the latter is the more probable route for its subsequent reactions.

Fragmentation of 5-Tetrazolylcarbene

The 5-tetrazolylcarbene intermediate is itself highly unstable due to the inherent strain and high nitrogen content of the tetrazole ring. It is hypothesized to undergo rapid ring fragmentation, losing two additional molecules of dinitrogen. This ultimate decomposition would result in the formation of atomic carbon and two molecules of N₂. However, a more plausible pathway involves a rearrangement and fragmentation to yield highly energetic, linear molecules. One such proposed product is dicyanoacetylene (C₄N₂), also known as carbon subnitride, which would form from the dimerization of a cyanocarbene radical intermediate. Dicyanoacetylene is noted for its extremely high endothermic heat of formation and produces one of the hottest known flames when burned in oxygen.[6][7]

Azide-Tetrazole Tautomerism

Many fused tetrazole systems are known to exist in a dynamic equilibrium with an open-chain azide isomer.[8] For this compound, a similar valence tautomerism can be postulated, where it exists in equilibrium with an acyclic azidodiazomethane isomer. This equilibrium is a critical consideration, as the chemical reactivity and stability of the open-chain form may differ significantly from the cyclic tetrazole. The presence of the azide form could offer alternative decomposition pathways, potentially involving nitrene intermediates.

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. EP0960879A2 - Improved process for the preparation of 5-aminotetrazole - Google Patents [patents.google.com]

- 5. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 6. Dicyanoacetylene - Sciencemadness Wiki [sciencemadness.org]

- 7. Dicyanoacetylene - Wikipedia [en.wikipedia.org]

- 8. 1-Diazidocarbamoyl-5-azidotetrazole - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 5-Diazo-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Diazo-1H-tetrazole is a highly energetic and reactive nitrogen-rich heterocyclic compound. Its unique structural features, combining a tetrazole ring with a diazo group, make it a molecule of significant interest in the field of energetic materials and as a precursor in specialized organic synthesis. A thorough understanding of its spectroscopic properties and synthetic routes is crucial for its safe handling, characterization, and application. This technical guide provides a consolidated overview of the available spectroscopic data and a detailed experimental protocol for the synthesis of this compound. Due to the limited availability of direct and comprehensive spectroscopic data for this compound in publicly accessible literature, this guide also includes comparative data for the common precursor, 5-aminotetrazole, to provide a contextual spectroscopic baseline.

Spectroscopic Data

Raman Spectroscopy of this compound

A Ph.D. thesis by Robert Edward Derry titled "Characterization of Zinc-containing Metalloproteins by Resonance Raman Spectroscopy" reportedly contains the Raman spectrum of this compound (DHT). While the full spectrum is not widely disseminated, the study highlights its use as a reagent for modifying tyrosine residues in proteins, with Raman spectroscopy being a key technique for observing the resulting changes.

Spectroscopic Data of 5-Aminotetrazole (Precursor)

The following tables summarize the key spectroscopic data for 5-aminotetrazole, the common starting material for the synthesis of this compound.

Table 1: Infrared (IR) Spectroscopy Data for 5-Aminotetrazole [1][2]

| Wavenumber (cm⁻¹) | Assignment |

| 3354–3149 | NH₂ stretching |

| 2937–2880 | CH stretching (polymeric) |

| 1631–1623 | C=N stretching |

| 1551–1360 | NCN, NN, CN of tetrazole ring |

| 1114-1119 | C-O-C of polymeric chain |

Table 2: NMR Spectroscopy Data for 5-Aminotetrazole [1][3][4][5][6]

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Assignment |

| ¹H | 6.62 | DMSO-d₆ | singlet | NH₂ (N1-isomer) |

| ¹H | 5.99 | DMSO-d₆ | singlet | NH₂ (N2-isomer) |

| ¹³C | 167.5 | DMSO-d₆ | - | C-NH₂ (N2-isomer) |

| ¹³C | 156.5 | DMSO-d₆ | - | C-NH₂ (N1-isomer) |

Table 3: Mass Spectrometry Data for 5-Aminotetrazole [7][8][9]

| m/z | Relative Intensity | Assignment |

| 85 | High | [M]⁺˙ |

| 57 | Moderate | [M - N₂]⁺˙ |

| 43 | High | [M - N₃H]⁺˙ |

| 28 | High | [N₂]⁺˙ |

Experimental Protocols

Synthesis of this compound via Diazotization of 5-Aminotetrazole

The synthesis of this compound is typically achieved through the diazotization of 5-aminotetrazole. This reaction involves the treatment of 5-aminotetrazole with a source of nitrous acid, such as sodium nitrite, in an acidic medium at low temperatures.

Materials:

-

5-Aminotetrazole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice

Procedure:

-

Preparation of 5-Aminotetrazole Solution: Dissolve a known quantity of 5-aminotetrazole in a suitable volume of dilute hydrochloric or sulfuric acid. The solution should be cooled to 0-5 °C in an ice bath with constant stirring.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. The molar equivalent of sodium nitrite should be slightly in excess (e.g., 1.05 to 1.1 equivalents) relative to the 5-aminotetrazole.

-

Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of 5-aminotetrazole. It is critical to maintain the reaction temperature below 5 °C to prevent the decomposition of the diazonium salt. The addition should be controlled to manage any exotherm and gas evolution.

-

Reaction Monitoring: The completion of the diazotization can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.

-

Isolation of Product: The resulting this compound may precipitate from the solution. The solid product can be collected by vacuum filtration, washed with ice-cold water, and then with a cold organic solvent (e.g., ethanol or ether) to remove residual acid and water.

-

Drying: The product should be dried under vacuum at a low temperature. Caution: this compound is an energetic material and may be sensitive to heat, shock, and friction. Appropriate safety precautions must be taken throughout the synthesis, handling, and storage of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an energetic material like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Aminotetrazole(4418-61-5) 13C NMR spectrum [chemicalbook.com]

- 4. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]

- 7. Aminotetrazole | CH3N5 | CID 20467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 1H-Tetrazol-5-amine [webbook.nist.gov]

Computational Analysis of 5-Diazo-1H-tetrazole: A Technical Guide to a Prospective Study

Abstract

5-Diazo-1H-tetrazole is a nitrogen-rich heterocyclic compound of significant interest as a potential high-energy material. Its unique structure, combining a tetrazole ring with a diazo functional group, suggests a high enthalpy of formation and the potential for rapid, gas-producing decomposition. Despite its importance, a review of current literature reveals a notable scarcity of dedicated computational chemistry studies on this specific molecule. This technical guide outlines a prospective computational investigation of this compound, detailing the established theoretical protocols, expected data, and potential decomposition pathways. The methodologies and analyses presented are based on proven computational studies of analogous energetic materials, particularly substituted tetrazoles, and are designed to provide a comprehensive framework for future research into the molecule's stability, electronic structure, and thermal decomposition.

Introduction

The field of energetic materials is continuously driven by the quest for compounds that offer a superior balance of performance and stability. Tetrazole derivatives are a prominent class of such materials, owing to their high nitrogen content and large positive heats of formation. This compound presents a particularly compelling case for study, though it remains theoretically underexplored. Computational chemistry offers a powerful, safety-conscious approach to elucidating the fundamental properties of such energetic molecules before their synthesis and physical testing.

This document serves as a whitepaper on the core computational chemistry approaches that would be employed to characterize this compound. By leveraging methodologies successfully applied to isomers like 5-azido-1H-tetrazole and other derivatives, we can predict its geometric and electronic structure, relative tautomer stability, and plausible decomposition mechanisms.

Proposed Computational Protocols

A robust computational analysis of this compound would require a multi-step approach, beginning with the exploration of its potential tautomers and isomers, followed by a detailed investigation of its decomposition pathways.

Software and Hardware

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. High-performance computing clusters are essential for handling the computational cost associated with the high-accuracy methods required for energetic materials.

Geometry Optimization and Vibrational Analysis

The initial phase involves locating the equilibrium geometries of all relevant species, including the 1H- and 2H-tautomers of this compound.

-

Methodology: Density Functional Theory (DFT) is a common and effective method for such systems. The B3LYP functional is a reliable choice for geometries and vibrational frequencies, while functionals like M06-2X are often preferred for energetic calculations.[1]

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure of these nitrogen-rich, anionic-character systems.

-

Procedure:

-

Initial structures of the 1H- and 2H-tautomers are generated.

-

Full geometry optimization is performed without symmetry constraints to find the minimum energy structures.

-

Vibrational frequency calculations are then conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Refinement

To obtain more accurate electronic energies, single-point energy calculations are performed on the DFT-optimized geometries using higher-level ab initio methods.

-

Methodology: Møller-Plesset perturbation theory (MP2) or more sophisticated coupled-cluster methods like CCSD(T) are suitable. For isomers, high-accuracy composite methods like the G3 or W1 procedures can provide benchmark-quality relative energies.[2] A computational study on the isomeric 5-azido-1H-tetrazole utilized the MP2/aug-cc-pVDZ level of theory to compare the electronic energies of its tautomers.[3]

-

Basis Set: A large, correlation-consistent basis set, such as aug-cc-pVTZ, is necessary for these high-accuracy calculations.

Decomposition Pathway and Transition State Analysis

Identifying the lowest-energy decomposition pathways is critical for understanding the thermal stability of an energetic material.

-

Procedure:

-

Reaction Coordinate Scanning: Potential decomposition reactions (e.g., N₂ elimination from the diazo group, ring-opening, or N₂ elimination from the tetrazole ring) are initially explored by scanning the potential energy surface along the corresponding bond-breaking coordinates.

-

Transition State (TS) Optimization: The approximate transition state structure identified from the scan is used as an initial guess for a full TS optimization using methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method.

-

TS Verification: A frequency calculation on the optimized TS geometry must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the desired reactant and product minima on the potential energy surface.

-

Data Presentation: Anticipated Results

The computational protocols described above would yield a wealth of quantitative data. The following tables illustrate how this data would be structured for clear analysis and comparison. Note: As direct computational data for this compound is not available in the literature, the tables are presented as templates. Example data from a study on the analogous 5-azido-1H-tetrazole is included for illustrative purposes where applicable.

Table 1: Predicted Geometric Parameters of this compound Tautomers (Method: B3LYP/6-311++G(d,p))

| Parameter | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) |

| Bond Lengths (Å) | ||

| C5-N(diazo) | Value | Value |

| N(diazo)-N | Value | Value |

| N1-N2 | Value | Value |

| N2-N3 | Value | Value |

| N3-N4 | Value | Value |

| N4-C5 | Value | Value |

| C5-N1 | Value | Value |

| **Bond Angles (°) ** | ||

| N4-C5-N1 | Value | Value |

| C5-N(diazo)-N | Value | Value |

| Dihedral Angles (°) | ||

| N1-C5-N(diazo)-N | Value | Value |

Table 2: Calculated Energetic Properties

| Property | Method | Value | Reference |

| Relative Energy (E_2H - E_1H) | MP2/aug-cc-pVDZ | -16.1 kJ/mol | [3] (for 5-azido-1H-tetrazole) |

| Hypothetical Activation Barriers for this compound | |||

| N₂ loss from diazo group | e.g., M06-2X/6-311++G(d,p) | Value (kcal/mol) | - |

| N₂ loss from tetrazole ring | e.g., M06-2X/6-311++G(d,p) | Value (kcal/mol) | - |

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) (Method: B3LYP/6-311++G(d,p))

| Vibrational Mode | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) |

| N-H Stretch | Value | Value |

| N≡N Stretch (Diazo) | Value | Value |

| Tetrazole Ring Asymmetric Stretch | Value | Value |

| Tetrazole Ring Symmetric Stretch | Value | Value |

Visualizations: Workflows and Plausible Mechanisms

Visual diagrams are essential for conceptualizing both the research process and the molecular transformations. The following diagrams were generated using Graphviz and adhere to the specified design constraints.

References

An Inquiry into the Energetic Properties of 5-Diazo-1H-tetrazole: A Review of Available Data

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the characterization of the energetic properties of 5-Diazo-1H-tetrazole. Despite its structural relationship to a well-established class of energetic materials, specific quantitative data regarding its heat of formation, detonation velocity, detonation pressure, and sensitivity to stimuli remain largely unreported.

This technical guide sought to provide an in-depth analysis of the energetic properties of this compound for researchers, scientists, and drug development professionals. However, the foundational experimental data required for such a guide, including detailed synthetic protocols and quantitative energetic characterization, are not presently available in the reviewed literature.

Synthesis Pathway: An Inferred Approach

The synthesis of this compound is presumed to proceed via the diazotization of 5-amino-1H-tetrazole. This reaction typically involves the treatment of the primary amine with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), at low temperatures.

While this general pathway can be inferred from established organic chemistry principles, specific and validated experimental protocols detailing reactant quantities, concentrations, reaction times, purification methods, and yield for this compound are not documented in the available resources.

Energetic Properties: A Data Deficit

The core of any technical guide on an energetic material lies in the quantitative data defining its performance and safety characteristics. For this compound, this critical information is absent from the scientific literature. Key energetic parameters that remain uncharacterized include:

-

Heat of Formation (ΔHf°): A fundamental thermodynamic property indicating the energy stored within the molecule.

-

Detonation Velocity (Vd): The speed at which the detonation wave propagates through the material.

-

Detonation Pressure (Pcj): The pressure at the detonation front.

-

Impact Sensitivity: The susceptibility of the material to detonation upon impact.

-

Friction Sensitivity: The susceptibility of the material to detonation due to friction.

-

Thermal Stability (Decomposition Temperature): The temperature at which the material begins to decompose.

Without this data, a meaningful assessment of this compound as a potential energetic material is not possible.

Decomposition Pathway: A Theoretical Postulation

The thermal decomposition of tetrazole-containing compounds is a complex process. For this compound, decomposition would likely be initiated by the loss of dinitrogen (N₂) from the diazo group, a common fragmentation pathway for diazonium compounds. This would generate a highly reactive tetrazolyl carbene or related intermediate, which would then undergo further fragmentation and rearrangement.

It is crucial to emphasize that this proposed pathway is theoretical and has not been experimentally validated. The actual decomposition mechanism could be significantly more complex and may be influenced by factors such as the heating rate and confinement.

Conclusion

While the chemical structure of this compound suggests potential energetic characteristics, the absence of empirical data precludes a thorough technical evaluation. The scientific community has extensively studied a wide array of other tetrazole derivatives, providing a rich knowledge base on the synthesis and properties of this class of compounds. However, this compound itself remains an uncharacterized entity in the context of energetic materials.

A Technical Guide to 5-Diazo-1H-tetrazole: A High-Energy Reactive Intermediate

For Researchers, Scientists, and Professionals in Energetic Materials

This document serves as an in-depth technical guide on 5-Diazo-1H-tetrazole, a critical yet hazardous reactive intermediate used in the synthesis of advanced high-energy materials. It covers its formation, chemical utility, and the properties of its derivatives, with a strong emphasis on safety and detailed experimental context.

Introduction: The Role of Tetrazoles in High-Energy Materials

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their exceptionally high nitrogen content and large positive enthalpies of formation make them a cornerstone in the field of high-energy-density materials (HEDMs). The decomposition of tetrazole-based compounds releases a significant amount of energy, primarily through the formation of the highly stable dinitrogen (N₂) molecule. This property is harnessed to develop next-generation explosives, propellants, and gas generants with improved performance and, in many cases, greater thermal stability and lower impact sensitivity compared to traditional nitroaromatic compounds.

Within this class, this compound (also known as 5-diazoniumtetrazole) stands out not as an end-product, but as a pivotal, highly reactive precursor. It is typically formed in situ from the diazotization of 5-aminotetrazole and is immediately consumed in subsequent reactions to yield more stable, functionalized energetic materials. Its extreme instability makes it both a powerful synthetic tool and a significant safety hazard that demands expert handling and knowledge.[1]

Formation of this compound

The primary route to this compound is the diazotization of 5-aminotetrazole. This reaction involves treating an acidic solution of 5-aminotetrazole with a nitrite source, typically sodium nitrite, at low temperatures (0–5 °C) to control the highly exothermic reaction and prevent premature decomposition of the diazonium salt.[1][2]

The resulting diazonium cation is exceptionally unstable due to the powerfully electron-withdrawing nature of the tetrazole ring, and it has been reported to detonate spontaneously even in dilute solutions at low temperatures.[1] Therefore, it is almost exclusively used as an unisolated intermediate.

Caption: Figure 1: Synthesis of this compound.

Synthetic Utility: A Gateway to Advanced Energetic Materials

The high reactivity of the diazonium group in this compound makes it an excellent leaving group, readily replaced by a variety of nucleophiles. This allows for the introduction of different energetic functionalities at the 5-position of the tetrazole ring.

Synthesis of 5-Nitrotetrazole Derivatives

A key application of this compound is in the synthesis of 5-nitrotetrazole via a Sandmeyer-type reaction. The in situ generated diazonium salt is treated with an excess of sodium nitrite, often in the presence of a copper catalyst, to substitute the diazonium group with a nitro group (-NO₂). 5-Nitrotetrazole and its salts are a class of effective primary explosives and energetic materials.[1][3]

Caption: Figure 2: Synthesis of 5-Nitrotetrazole via Diazonium Intermediate.

Synthesis of Diazoamino and Azotetrazole Compounds

The diazonium salt can also act as an electrophile in coupling reactions. When reacted with a nucleophile like 5-aminotetrazole, it forms 5,5'-diazoaminotetrazole.[1] These compounds can be further oxidized to produce highly energetic 5,5'-azotetrazoles, which are investigated as primary explosives and gas generants.

References

Handling and Safety Precautions for 5-Diazo-1H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Diazo-1H-tetrazole is a highly energetic and potentially explosive compound. The information provided herein is intended for qualified researchers and professionals with experience in handling such materials. A thorough risk assessment must be conducted before any experimental work is undertaken. This guide is not a substitute for rigorous safety training and adherence to all institutional and regulatory safety protocols.

Introduction

This compound is a nitrogen-rich heterocyclic compound of significant interest in various fields of chemistry due to its unique reactivity. However, the presence of both the diazo and tetrazole functional groups renders it extremely energetic and sensitive to external stimuli such as heat, shock, and friction. This guide provides a comprehensive overview of the known and inferred safety data, handling procedures, and experimental considerations for this compound to ensure the safety of laboratory personnel.

Hazard Assessment

Physicochemical Properties

| Property | Value/Description | Source |

| Molecular Formula | CHN₆ | Inferred |

| Molecular Weight | 97.06 g/mol | Inferred |

| Appearance | Expected to be a crystalline solid. | Analogy |

| Solubility | Likely soluble in polar organic solvents. | Analogy |

Explosive Hazard Data (by Analogy)

The following table summarizes sensitivity data for compounds with similar functional groups. This data should be used as a conservative estimate of the potential hazards of this compound. It is crucial to assume that this compound may be more sensitive than these analogues.

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |

| 1-Diazidocarbamoyl-5-azidotetrazole | < 0.25 | < 1 | 124 (violent explosion at 110)[1] |

| Silver Nitrotetrazolate | < 1 | < 5 | 273 |

| 5-Hydrazino-1H-tetrazolium Salts | 4 - 40 | - | 173.7–198.6 |

| Zwitterionic Diazonium Tetrazolyl-1,2,3-triazolate | Sensitive | Sensitive | Moderately Stable at RT[2] |

Key Takeaways:

-

The diazonium group confers significant instability. Diazonium salts are known to be thermally unstable and sensitive to shock and friction.[3]

-

The tetrazole ring is an energetic moiety, and many of its derivatives are explosive.

-

The combination of these two functional groups in one molecule strongly suggests a high potential for explosive decomposition.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound, even in small quantities.

| PPE Item | Specification |

| Eye Protection | Chemical splash goggles worn in conjunction with a full-face shield. |

| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). Consider the use of blast-resistant or Kevlar®-lined gloves for certain operations. |

| Body Protection | Flame-resistant (FR) lab coat, preferably made of Nomex® or a similar material. A blast shield should be placed between the user and the experiment at all times. |

| Hearing Protection | Earmuffs or earplugs should be worn, especially during procedures with a higher risk of detonation. |

| Footwear | Closed-toe, sturdy leather shoes. |

Engineering Controls and Laboratory Setup

-

Fume Hood: All work must be conducted in a certified chemical fume hood with the sash at the lowest possible position.

-

Blast Shield: A portable, appropriately rated blast shield is mandatory and must be positioned between the researcher and the apparatus.

-

Scale: Work with the smallest possible quantities of material. Milligram-scale synthesis and handling are strongly advised.

-

Equipment: Use non-sparking tools and equipment. Avoid ground glass joints where possible, as they can be a source of friction. If necessary, use lubricated joints.

-

Static Control: The work area should be grounded, and personnel should use anti-static wrist straps and mats, especially in low-humidity environments.

Experimental Protocols

Synthesis of this compound (Postulated)

The synthesis of this compound proceeds via the diazotization of 5-amino-1H-tetrazole. The following is a generalized, small-scale protocol based on established diazotization procedures for heterocyclic amines. Extreme caution must be exercised at all stages.

Materials:

-

5-Amino-1H-tetrazole

-

Hydrochloric acid (HCl) or other suitable mineral acid

-

Sodium nitrite (NaNO₂)

-

Ice

-

Water (deionized)

-

Suitable solvent for extraction (e.g., cold diethyl ether or ethyl acetate)

Procedure:

-

Preparation of the Amine Salt Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend a small, precisely weighed amount of 5-amino-1H-tetrazole in a cooled (0-5 °C) aqueous solution of hydrochloric acid. Stir the mixture until a homogenous suspension or solution is formed.

-

Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold deionized water. The molar equivalent of sodium nitrite should be stoichiometric with the starting amine.

-

Diazotization: Cool the amine salt solution to 0-5 °C in an ice-salt bath. Slowly add the sodium nitrite solution dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. Vigorous stirring is essential to dissipate heat and ensure even mixing.

-

Monitoring: Monitor the reaction for the disappearance of the starting amine (e.g., by TLC if a suitable system can be safely developed). A slight excess of nitrous acid can be tested for using starch-iodide paper, but this should be avoided if possible to prevent side reactions.

-

Isolation (Use in-situ if possible): It is strongly recommended to use the resulting diazonium salt solution directly in the next reaction step without isolation. If isolation is absolutely necessary, it must be performed with extreme care. Extraction with a cold, non-polar organic solvent may be possible, but the isolated solid will be highly sensitive.

-

Quenching: Any excess nitrous acid must be quenched by the slow addition of a quenching agent like sulfamic acid or urea solution while maintaining the low temperature.

Handling and Storage

-

Handling: Handle this compound as a shock, friction, and heat-sensitive primary explosive. Avoid scraping, grinding, or subjecting the material to any form of mechanical stress. Use plastic or rubber-tipped spatulas.

-

Storage: If storage is unavoidable, the compound should be stored wet with a non-volatile solvent in a properly vented container in a designated explosives magazine or refrigerator. Never store the dry solid. The storage container should be clearly labeled with the compound name, structure, date of synthesis, and a prominent warning of its explosive nature.

Decontamination and Waste Disposal

-

Decontamination: All glassware and equipment that have been in contact with this compound must be decontaminated. This can be achieved by rinsing with a solution that will decompose the diazonium salt, such as a solution of a reducing agent or a coupling partner, followed by a thorough cleaning.

-

Waste Disposal: All waste containing this compound, including reaction mixtures, solvents, and contaminated materials, must be treated as explosive waste and disposed of according to institutional and regulatory guidelines for hazardous materials. Do not mix with other waste streams.

Emergency Procedures

-

Spills: In the event of a small spill, do not attempt to clean it up by dry sweeping. Wet the material with a non-reactive solvent (e.g., water or ethanol) and carefully absorb it onto an inert absorbent material. The contaminated absorbent must be treated as explosive waste. Evacuate the area for larger spills and contact emergency personnel.

-

Decomposition/Detonation: In the event of an unexpected decomposition or detonation, immediately evacuate the laboratory and alert others. Follow all institutional emergency procedures.

Visualizations

Caption: Postulated decomposition pathway of this compound.

Caption: Simplified workflow for the synthesis of this compound.

Caption: Core safety precautions for handling this compound.

References

In Situ Generation of 5-Diazo-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in situ generation of 5-Diazo-1H-tetrazole, a highly energetic and reactive intermediate. Due to its extreme instability and explosive nature, this compound is exclusively prepared and used in solution immediately after its formation. This document outlines the fundamental synthesis pathway, experimental protocols, and critical safety considerations for its handling.

Introduction

This compound is a molecule of significant interest in the synthesis of high-nitrogen content materials and as a precursor for various heterocyclic compounds. Its structure, featuring a diazo group attached to a tetrazole ring, renders it exceptionally energetic. The compound was first prepared by Thiele through the diazotization of 5-aminotetrazole.[1] However, its isolation as a pure substance is fraught with danger, as it has been reported to be an extremely sensitive and unstable explosive, with solutions capable of spontaneous detonation even at 0°C.[1] Consequently, for any practical application, this compound is generated in situ and consumed in the subsequent reaction step without isolation.

Synthesis Pathway

The in situ generation of this compound is achieved through the diazotization of 5-aminotetrazole. This reaction involves the treatment of 5-aminotetrazole with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[1][2][3] The reaction is highly exothermic and must be conducted at low temperatures to prevent the explosive decomposition of the product.

The overall reaction can be summarized as follows:

5-Aminotetrazole + Sodium Nitrite + 2 HCl → this compound + Sodium Chloride + 2 H₂O

The mechanism involves the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium, which then acts as the electrophile attacking the amino group of 5-aminotetrazole.

Quantitative Data Summary

Due to the unstable nature of this compound, isolated yields are not reported. The success of the in situ generation is typically inferred from the yield of the subsequent trapping product. The following table summarizes the key reaction parameters for the in situ generation process.

| Parameter | Value / Conditions | Source |

| Starting Material | 5-Aminotetrazole | [1] |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | [1][2] |

| Acid | Hydrochloric Acid (HCl) | [1][2] |

| Solvent | Water | [1] |

| Reaction Temperature | Maintained at or below 0°C | [1] |

| Key Observation | Formation of a slightly green-colored solution | [1] |

Experimental Protocol: In Situ Generation of this compound

The following protocol is a representative procedure for the in situ generation of this compound, based on literature descriptions.[1][4] Extreme caution must be exercised at all times.

Materials:

-

5-Aminotetrazole

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Ice-salt bath

-

Standard laboratory glassware

Procedure:

-

Preparation of the 5-Aminotetrazole Solution:

-

In a beaker, dissolve 5.0 g of 5-aminotetrazole in 30 mL of water.

-

To this solution, add 6 mL of 25% sodium hydroxide solution, followed by 3.4 g of sodium nitrite.

-

Stir the mixture until the sodium nitrite is completely dissolved.

-

Cool this solution in an ice bath.

-

-

Preparation of the Acidic Medium:

-

In a three-necked flask, prepare a mixture of 16 mL of 30% hydrochloric acid and 170 g of crushed ice.

-

Place the flask in an ice-salt bath to maintain a temperature at or below 0°C.

-

-

Diazotization (In Situ Generation):

-

Transfer the cold 5-aminotetrazole/sodium nitrite solution to a dropping funnel.

-

Slowly add the solution dropwise to the vigorously stirred, ice-cold hydrochloric acid mixture over a period of 10-12 minutes.

-

Crucially, monitor the reaction temperature continuously and ensure it does not rise above 0°C.

-

After the addition is complete, the resulting solution, which may have a slightly green color due to the presence of nitrosoamine in equilibrium, contains the in situ generated this compound.[1]

-

-

Immediate Use:

-

The solution containing this compound must be used immediately in the subsequent reaction step. Do not attempt to isolate or store the product.

-

Mandatory Visualizations

Reaction Pathway for the In Situ Generation of this compound

Caption: Reaction pathway for the in situ generation of this compound.

Experimental Workflow for In Situ Generation

References

Tautomerism in 5-Diazo-1H-tetrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 5-diazo-1H-tetrazole and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a critical role in the chemical reactivity, physical properties, and biological activity of tetrazole-based compounds. This document delves into the structural nuances of the possible tautomers, the analytical techniques employed for their characterization, and the theoretical frameworks used to predict their relative stabilities. Particular emphasis is placed on the azide-tetrazole equilibrium, a key feature in the chemistry of many 5-substituted tetrazoles. While specific experimental data for this compound is limited, this guide consolidates available information on closely related derivatives to provide a robust understanding of its expected tautomeric behavior.

Introduction to Tautomerism in Tetrazoles

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a fundamental scaffold in medicinal chemistry and materials science. Its derivatives are known for their high nitrogen content and thermal stability, making them valuable in the development of energetic materials. In pharmaceuticals, the tetrazole moiety often serves as a bioisosteric replacement for the carboxylic acid group.

A key characteristic of 5-substituted-1H-tetrazoles is their existence as a mixture of tautomers. The most prevalent form of tautomerism involves the position of the proton on the tetrazole ring, leading to the 1H- and 2H-tautomers. Furthermore, in cases where the 5-substituent contains an azido group, a ring-chain tautomerism known as the azide-tetrazole equilibrium can be observed. For this compound, the potential for complex tautomeric equilibria involving the diazo group and the tetrazole ring presents an area of significant chemical interest.

Potential Tautomeric Forms of this compound

While a definitive experimental elucidation of all possible tautomers of this compound in various phases is not extensively documented, theoretical considerations suggest the existence of several key forms. The primary tautomerism involves the position of the single hydrogen atom on the tetrazole ring, leading to the 1H- and 2H-tautomers. Additionally, the diazo group itself can be involved in resonance and potential valence tautomerism, leading to an azido-like structure.

It is important to note that the relative stability of these tautomers can be significantly influenced by the surrounding environment (gas phase, solution, or solid state), the nature of the solvent, and the temperature.

Caption: Potential tautomeric equilibria for this compound.

Theoretical and Computational Studies

Due to the challenges in isolating and characterizing individual tautomers of highly energetic and potentially unstable compounds like this compound, computational chemistry plays a crucial role in predicting their relative stabilities and spectroscopic properties. Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the energies of different tautomers.

Table 1: Calculated Relative Energies of Tetrazole Tautomers (Gas Phase)

| Tautomer | Calculation Method | Relative Energy (kcal/mol) | Reference |

| 1H-Tetrazole | CCSD(T)/CBS | 2.07 | [3] |

| 2H-Tetrazole | CCSD(T)/CBS | 0.00 | [3] |

| 5H-Tetrazole | CCSD(T)/CBS | >20.0 | [5] |

Note: This data is for the parent tetrazole and serves as a reference. The presence of the diazo group at the 5-position will influence the relative energies of the tautomers of this compound.

Experimental Protocols for Characterization

The characterization of tautomeric forms in this compound derivatives relies on a combination of spectroscopic and crystallographic techniques.

Synthesis of 5-Substituted-1H-tetrazoles (General Procedure)

The synthesis of 5-substituted-1H-tetrazoles, which can be adapted for the synthesis of this compound precursors, often involves the [3+2] cycloaddition of a nitrile with an azide source. A general procedure is as follows:

-

A mixture of the starting nitrile (1.0 eq.), sodium azide (1.5 eq.), and a Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq.) in a suitable solvent (e.g., DMF, water) is prepared in a round-bottom flask equipped with a reflux condenser.[6]

-

The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated period (e.g., 2-24 hours), with the progress monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by extraction or precipitation followed by recrystallization.

Caution: Reactions involving azides should be conducted with appropriate safety precautions due to their potential explosive nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. ¹H and ¹³C NMR can provide information about the average structure in cases of rapid tautomeric exchange or distinct signals for each tautomer in cases of slow exchange.

¹⁵N NMR Spectroscopy: Due to the high nitrogen content of the tetrazole ring, ¹⁵N NMR is particularly informative. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and can be used to distinguish between 1H- and 2H-tautomers.[7][8]

Experimental Protocol for ¹⁵N NMR:

-

A solution of the tetrazole derivative is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹⁵N NMR spectra are acquired at natural abundance using a high-field NMR spectrometer.

-

Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).

-

Long relaxation delays are employed to ensure quantitative measurements.

-

Two-dimensional correlation experiments such as ¹H-¹⁵N HMBC can be used to aid in the assignment of nitrogen signals.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. While a crystal structure for this compound is not currently available in the Cambridge Structural Database, the structure of the related 5-azido-1H-tetrazole has been determined.[1] This structure confirms the presence of the 1H-tautomer in the solid state.

Experimental Protocol for X-ray Crystallography:

-

Single crystals of the compound are grown by slow evaporation of a suitable solvent.

-

A suitable crystal is mounted on a goniometer.

-

X-ray diffraction data is collected at a specific temperature (often low temperature to reduce thermal motion).

-

The crystal structure is solved and refined using appropriate software packages.

Caption: A generalized workflow for X-ray crystallography.

Azide-Tetrazole Equilibrium

In many 5-substituted tetrazoles, particularly those with an azido group, a dynamic equilibrium exists between the cyclic tetrazole form and the open-chain azido-imine form. This equilibrium is highly dependent on the electronic nature of the substituents, the solvent, and the temperature. For this compound, a similar ring-chain tautomerism involving the diazo group and the tetrazole ring is conceivable, although less commonly documented than the classic azide-tetrazole equilibrium. The study of this equilibrium is crucial as the different tautomers can exhibit vastly different reactivity and properties.

Conclusion and Future Outlook

The tautomerism of this compound and its derivatives is a complex and multifaceted phenomenon with significant implications for their application in various scientific fields. While a complete experimental and theoretical picture of this compound itself is yet to be fully elucidated, the extensive research on related tetrazole derivatives provides a strong foundation for understanding its likely behavior.

Future research should focus on the targeted synthesis and isolation of this compound and its derivatives to enable detailed experimental characterization of their tautomeric forms. Advanced spectroscopic techniques, such as low-temperature NMR and solid-state NMR, combined with high-level computational studies, will be instrumental in quantifying the tautomeric equilibria and understanding the factors that govern them. A definitive single-crystal X-ray structure of this compound would be invaluable in confirming its solid-state tautomeric form. Such studies will not only advance our fundamental understanding of tautomerism in nitrogen-rich heterocycles but also pave the way for the rational design of novel tetrazole-based compounds with tailored properties for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.org.za [scielo.org.za]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Volatile History and Synthesis of 5-Diazo-1H-tetrazole: A Technical Guide